1-Phenoxyheptane 1-Phenoxyheptane
Brand Name: Vulcanchem
CAS No.: 32395-96-3
VCID: VC4097460
InChI: InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
SMILES: CCCCCCCOC1=CC=CC=C1
Molecular Formula: C13H20O
Molecular Weight: 192.3 g/mol

1-Phenoxyheptane

CAS No.: 32395-96-3

Cat. No.: VC4097460

Molecular Formula: C13H20O

Molecular Weight: 192.3 g/mol

* For research use only. Not for human or veterinary use.

1-Phenoxyheptane - 32395-96-3

Specification

CAS No. 32395-96-3
Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
IUPAC Name heptoxybenzene
Standard InChI InChI=1S/C13H20O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3
Standard InChI Key VKFMYOVXGQWPHE-UHFFFAOYSA-N
SMILES CCCCCCCOC1=CC=CC=C1
Canonical SMILES CCCCCCCOC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

1-Phenoxyheptane consists of a heptyl chain linked to a phenyl group via an oxygen atom. Key identifiers include:

  • CAS Registry Number: 32395-96-3

  • Molecular Formula: C13_{13}H20_{20}O

  • Molecular Weight: 192.30 g/mol

  • IUPAC Name: (Heptyloxy)benzene

The compound’s structure is characterized by a flexible heptyl chain and a planar aromatic ring, influencing its solubility and reactivity.

Synonyms and Registry Identifiers

Common synonyms include heptyl phenyl ether, benzene (heptyloxy)-, and 1-phenoxyheptane . Additional identifiers:

  • ChemSpider ID: 9567189

  • PubChem CID: 11392287

  • Wikidata: Q82289866

Synthesis Methods

Williamson Ether Synthesis

The primary route for synthesizing 1-phenoxyheptane is the Williamson ether synthesis, which involves the reaction of a primary alkyl halide with an alkoxide ion. For example:

  • Alkoxide Preparation: Sodium phenoxide (C6_6H5_5ONa) is generated by deprotonating phenol (C6_6H5_5OH) with sodium hydroxide .

  • Nucleophilic Substitution: The alkoxide reacts with 1-bromoheptane (C7_7H15_{15}Br) in an SN_\text{N}2 mechanism:

    C6H5ONa+C7H15BrC6H5OC7H15+NaBr\text{C}_6\text{H}_5\text{ONa} + \text{C}_7\text{H}_{15}\text{Br} \rightarrow \text{C}_6\text{H}_5\text{O}\text{C}_7\text{H}_{15} + \text{NaBr}

This method yields 1-phenoxyheptane with high purity, provided the alkyl halide is primary to minimize elimination side reactions .

Alternative Approaches

While less common, 1-phenoxyheptane can also be synthesized via:

  • Acid-Catalyzed Dehydration: Reaction of phenol with heptanol under acidic conditions, though this method is less efficient due to competing alkene formation .

Physicochemical Properties

Physical Properties

Key physical parameters include:

PropertyValueSource
Melting Point-33.5°C
Boiling Point267°C (estimated)
Density0.9170 g/cm³
Refractive Index1.4912
LogP (Octanol-Water)4.03580

The compound’s low melting point and moderate hydrophobicity (LogP ≈ 4.0) suggest utility in non-polar solvents .

Spectral Characterization

  • NMR Spectroscopy:

    • 1^1H NMR (CDCl3_3): δ 1.40–1.61 (m, 3H, CH2_2), 4.00 (t, J = 6.4 Hz, 2H, OCH2_2), 6.90–7.54 (m, 5H, aromatic H) .

    • 13^{13}C NMR: Peaks at δ 22.7 (CH2_2), 68.1 (OCH2_2), 114.8–160.6 (aromatic carbons) .

  • Mass Spectrometry: Molecular ion peak at m/z 192.1514 (C13_{13}H20_{20}O+^+) .

Applications and Industrial Relevance

Solvent and Intermediate

1-Phenoxyheptane’s non-polar nature makes it suitable as:

  • A solvent in organic reactions requiring inert, high-boiling media .

  • An intermediate in synthesizing surfactants or polymer precursors .

Analytical Methods

Chromatography

  • Gas Chromatography (GC): Effective for purity assessment due to its volatility .

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying trace impurities .

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy: C-O-C stretching at ~1250 cm1^{-1} .

  • UV-Vis Spectroscopy: Absorbance in the 270–280 nm range (aromatic π→π* transitions) .

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